2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
CAS No.: 1171025-85-6
Cat. No.: VC5747951
Molecular Formula: C17H12FN3O4
Molecular Weight: 341.298
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171025-85-6 |
|---|---|
| Molecular Formula | C17H12FN3O4 |
| Molecular Weight | 341.298 |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C17H12FN3O4/c18-12-3-1-2-11(8-12)16-20-21-17(25-16)19-15(22)7-10-4-5-13-14(6-10)24-9-23-13/h1-6,8H,7,9H2,(H,19,21,22) |
| Standard InChI Key | BJBHLWMHHUZCMH-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=CC(=CC=C4)F |
Introduction
Synthesis of Related Compounds
The synthesis of compounds containing benzodioxole and oxadiazole moieties typically involves multi-step organic reactions. For instance, the synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{9-fluoro-3-oxo-2H,3H- triazolo[4,3-c]quinazolin-2-yl}acetamide involves careful optimization of reaction conditions such as temperature, solvent choice, and catalysts to ensure high yields and purity.
Potential Applications
Compounds with similar structures are often explored for their biological activities, including interactions with enzymes or receptors. For instance, N-(2H-1,3-benzodioxol-5-yl)-2-{9-fluoro-3-oxo-2H,3H- triazolo[4,3-c]quinazolin-2-yl}acetamide is noted for its potential as a pharmacologically active agent, possibly acting as an inhibitor of specific biological pathways.
Data Tables for Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume